苯,1-(叠氮甲基)-3-溴-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

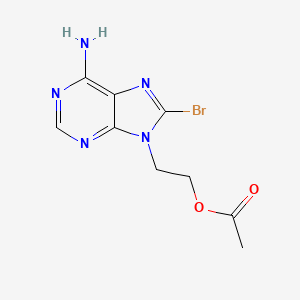

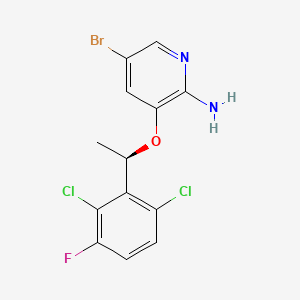

Benzene, 1-(azidomethyl)-3-bromo-, also known as Benzyl azide or α-Azidotoluene, is a chemical compound with the molecular formula C7H7N3 . It is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .

Synthesis Analysis

The synthesis of Benzene, 1-(azidomethyl)-3-bromo- involves two reactions: acylation and bromination . The two substituents are meta to each other, which means that the effects of a meta directing groups must be utilized. Of the two reactions, the acylation puts a meta director on the benzene ring, meaning the acylation needs to come first .Molecular Structure Analysis

The molecular structure of Benzene, 1-(azidomethyl)-3-bromo- can be viewed using Java or Javascript . It has a molecular weight of 133.1506 .Chemical Reactions Analysis

Benzene, 1-(azidomethyl)-3-bromo- is a heat-sensitive explosive. It can react explosively with bis (trifluoromethyl)nitroxide . It is also used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .Physical And Chemical Properties Analysis

Benzene, 1-(azidomethyl)-3-bromo- has a molecular weight of 133.1506 . It has a density of 1.0655, a melting point of 157℃, and a boiling point of 81-83°C at 16mm . It is insoluble in water but miscible with ethanol and diethyl ether .科学研究应用

Bioorthogonal Labeling and Functionalization

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .

Cross-Linkers in Material Sciences

The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . They show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Highly Energetic Materials

As a nitrogen-rich class of compounds, organic azides usually have positive heats of formation, high densities, and high burning rates . During scission of the azide bond, elemental nitrogen and considerable amounts of energy in the range of 90 kcal per azide unit are released .

Synthesis of Various Heterocycles

Azides are used in the synthesis of various heterocycles . For example, treatment of 1-(di-tert-butylphosphino)-3-methyl-1,2,3,4-tetrahydroquinazoline with phenyl azide gave benzo[g][1,3,5,2]triazaphosphocine .

Azide-alkyne cycloadditions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These cycloadditions are essential for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .

安全和危害

Benzene, 1-(azidomethyl)-3-bromo- is a heat-sensitive explosive and can react explosively with bis (trifluoromethyl)nitroxide . It is also highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs (Blood) through prolonged or repeated exposure .

属性

IUPAC Name |

1-(azidomethyl)-3-bromobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOCMECOGWAHFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472173 |

Source

|

| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-(azidomethyl)-3-bromo- | |

CAS RN |

126799-86-8 |

Source

|

| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)